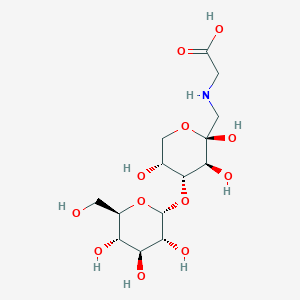

1-Desoxy-1-glycinomaltose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

142937-59-5 |

|---|---|

Molecular Formula |

C14H25NO12 |

Molecular Weight |

399.35 g/mol |

IUPAC Name |

2-[[(2R,3S,4R,5R)-2,3,5-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]acetic acid |

InChI |

InChI=1S/C14H25NO12/c16-2-6-8(20)9(21)10(22)13(26-6)27-11-5(17)3-25-14(24,12(11)23)4-15-1-7(18)19/h5-6,8-13,15-17,20-24H,1-4H2,(H,18,19)/t5-,6-,8-,9+,10-,11-,12+,13-,14-/m1/s1 |

InChI Key |

PUZZDKPXMUSJCH-UUWQLDJQSA-N |

SMILES |

C1C(C(C(C(O1)(CNCC(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(CNCC(=O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CNCC(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Other CAS No. |

142937-59-5 |

Synonyms |

1-desoxy-1-glycinomaltose maltolosylglycine |

Origin of Product |

United States |

Historical Context and Evolution of Glycoconjugate Chemistry

The study of compounds where carbohydrates are linked to other chemical entities, known as glycoconjugates, has a rich history that sets the stage for understanding molecules like 1-Desoxy-1-glycinomaltose. Initially, the focus of 20th-century biochemistry was on the seemingly simpler roles of carbohydrates as energy sources and structural materials. bnmv.ac.in However, a growing body of research has revealed their profound importance in cellular communication, immune responses, and disease processes. helmholtz-hips.de

The term "glycobiology" was coined in 1988 to unify the fields of carbohydrate chemistry and biochemistry with modern molecular biology, acknowledging the complexity and significance of sugar chains, or glycans. nih.gov This interdisciplinary approach was crucial for appreciating that the surfaces of most cells are adorned with a dense layer of glycoconjugates, the "glycocalyx," which mediates interactions with the environment. nih.gov The development of sophisticated analytical techniques has been paramount in deciphering the intricate structures and functions of these molecules. mdpi.com The synthesis and study of glycoconjugates, once a niche area, has now become a central theme in chemical biology, driven by the realization that these molecules are key to a "glycocode" that governs many biological events. ox.ac.uk

Structural Classification Within Deoxysugars and Glycosylamines

1-Desoxy-1-glycinomaltose belongs to specific classes of carbohydrate derivatives, namely deoxysugars and glycosylamines. Its formation and structure are a direct result of the interaction between a reducing sugar and an amino acid.

The compound is formed through a non-enzymatic reaction between maltose (B56501), a disaccharide, and the amino acid glycine (B1666218). This process begins with the condensation of the aldehyde group of maltose and the amino group of glycine to form a Schiff base. This intermediate then undergoes an Amadori rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, which in this case is this compound. wikipedia.orgmdpi.com This rearrangement is a hallmark of the initial stages of the Maillard reaction. nih.gov

Deoxysugars are carbohydrates that have had a hydroxyl group replaced by a hydrogen atom. In this compound, the C1 hydroxyl group of the glucose residue in maltose is replaced by the glycine moiety, classifying it as a deoxysugar derivative. wikibooks.org

Glycosylamines are a class of compounds where an amino group is attached to the anomeric carbon of a carbohydrate. openaccesspub.orgbasu.org.in this compound fits this classification as the glycine is linked to the C1 position of the maltose sugar backbone. chemnet.com Glycosylamines are recognized as important intermediates in various biological and chemical processes and are of interest in drug design and biotechnology. numberanalytics.comnumberanalytics.com

Broader Significance of Carbohydrate Amino Acid Adducts in Chemical Biology

Carbohydrate-amino acid adducts, such as 1-Desoxy-1-glycinomaltose, are of significant interest in several areas of chemical biology, primarily due to their role as early products of the Maillard reaction. This reaction is not only responsible for the browning and flavor development in cooked foods but also occurs in biological systems in a process known as glycation. wikipedia.org

In food chemistry, Amadori rearrangement products like this compound are considered key intermediates that contribute to the formation of flavor and color. mdpi.comnih.gov Their relative stability compared to later Maillard reaction products makes them potential flavor additives. nih.gov

From a biological perspective, the formation of these adducts on proteins, known as glycation, can have significant physiological consequences. The glycation of hemoglobin to form HbA1c is a well-established diagnostic marker for diabetes. wikipedia.org The accumulation of advanced glycation end-products (AGEs), which can form from the oxidation of Amadori products, is implicated in various age-related diseases and diabetic complications. wikipedia.org Therefore, understanding the formation and fate of initial adducts like this compound is crucial for research into these pathological processes. Furthermore, the covalent attachment of carbohydrates to amino acids is a fundamental aspect of protein function and diversity, with N-linked glycans being essential for the proper folding and activity of many proteins. nih.gov

Current Research Landscape Pertaining to Complex Glycomolecules

Chemical Synthesis Methodologies

The chemical synthesis of 1-desoxy-1-glycinomaltose and related glycosylamines involves the formation of a crucial N-glycosidic bond between the anomeric carbon of the sugar and the amino group of the amino acid.

Glycosylation Reactions and Stereoselectivity in Desoxy-Glycoconjugate Formation

The formation of the glycosidic bond is a cornerstone of carbohydrate chemistry, and achieving stereoselectivity—the controlled synthesis of a specific stereoisomer—is a significant challenge. nih.govnih.gov For deoxy-glycosides, both direct and indirect strategies have been developed. rsc.org Indirect methods often employ a participating group at the C-2 position of the glycosyl donor to guide the stereochemical outcome of the reaction. rsc.org However, this approach requires additional steps for the introduction and subsequent removal of this guiding group. rsc.org

Direct methods, which are more atom-economical, utilize 2-deoxy-glycopyranosyl donors to form the desired 2-deoxy-glycoside in a single step. rsc.org The choice of glycosyl donor, acceptor, catalyst, solvent, and temperature all play a crucial role in determining the yield and stereoselectivity of the final product. nih.govnih.gov For instance, the use of specific catalysts can facilitate the stereoselective synthesis of β-linked oligosaccharides and glycoconjugates. rsc.org

Directed Synthetic Approaches for Maltose-Glycine Adducts

The direct synthesis of maltose-glycine adducts, such as this compound, can be achieved through methods like reductive amination. This process involves the reaction of the reducing sugar, maltose (B56501), with glycine (B1666218) in the presence of a reducing agent. numberanalytics.com Another common approach involves reacting the reducing sugar with a solution of aqueous ammonia (B1221849) and ammonium (B1175870) bicarbonate. google.com For example, treating maltose with a commercial aqueous ammonia solution in the presence of one equivalent of ammonium hydrogen carbonate can yield the corresponding glycosylamine quantitatively. nih.gov

The reaction conditions, including temperature, pH, and solvent, significantly influence the synthesis. numberanalytics.com Basic conditions are known to favor the formation of glycosylamines. rsc.org

Convergent and Divergent Synthesis Routes

The synthesis of complex glycoconjugates can be approached through two main strategies: convergent and divergent synthesis. ox.ac.uknih.gov

In a convergent synthesis , the carbohydrate moiety and the aglycone (in this case, glycine) are prepared separately and then joined together in the final steps of the synthesis. ox.ac.uknih.gov This approach is often favored for the synthesis of glycopeptides and other large glycoconjugates, as it allows for the independent optimization of the synthesis of each component. rsc.orgresearchgate.net

In a divergent synthesis , a core scaffold is first assembled, and the carbohydrate units are then added to its periphery. ox.ac.uk This "late glycosylation" strategy requires high-yielding glycosylation techniques. ox.ac.uk

Both convergent and divergent strategies have been successfully employed in the synthesis of various glycoconjugates and can be adapted for the preparation of this compound. ox.ac.ukrsc.org

Process Optimization for Enhanced Yields and Purity in Laboratory Synthesis

Optimizing the synthesis of glycosylamines is crucial for achieving high yields and purity. mdpi.comnih.gov The Design of Experiments (DoE) approach has been utilized to systematically investigate the influence of various reaction parameters, such as temperature, carbohydrate concentration, the nature of the aminating agent, and the solvent. mdpi.comnih.govresearchgate.net

Studies have shown that the yield and optimal reaction conditions are highly dependent on the specific carbohydrate used. mdpi.comnih.gov For instance, higher temperatures generally favor the amination reaction. mdpi.comnih.govresearchgate.net Microwave-assisted synthesis has also been explored as a method to accelerate glycosylamine formation. mdpi.comnih.govresearchgate.net The choice of solvent is also critical, with some reactions proceeding more efficiently in water than in organic solvents. mdpi.com

| Parameter | Condition | Observation | Reference |

| Temperature | High | Generally favors amination reaction | mdpi.comnih.gov |

| Aminating Agent | Ammonium Bicarbonate | Used in the synthesis of glycosylamines from reducing sugars | nih.gov |

| Solvent | Water | Can be more effective than methanol (B129727) for certain saccharides | mdpi.com |

| Method | Microwave-assisted | Accelerates the synthesis of glycosylamines | mdpi.comnih.gov |

| Approach | Design of Experiments (DoE) | Efficiently optimizes reaction conditions | mdpi.comnih.gov |

Enzymatic and Biocatalytic Formation Mechanisms

While chemical synthesis provides a versatile toolkit for creating glycosylamines, enzymatic and biocatalytic methods offer the potential for highly specific and efficient synthesis under mild conditions.

Envisioned Enzymatic Pathways for Glycosylamine Synthesis

The biosynthesis of N-linked glycoproteins in nature involves the enzymatic transfer of an oligosaccharide from a dolichol pyrophosphate donor to an asparagine residue on a protein. nih.gov While a specific enzyme for the direct synthesis of this compound has not been definitively identified, several classes of enzymes could be envisioned to catalyze its formation.

Glycosyltransferases are a broad class of enzymes that catalyze the formation of glycosidic bonds. nih.gov It is conceivable that a glycosyltransferase could be engineered or discovered that utilizes maltose as a donor and glycine as an acceptor.

Furthermore, some enzymes have been shown to catalyze the reverse reaction of their normal catabolic function. For example, glycosylasparaginase, an amidase that typically cleaves the N-glycosidic linkage in glycoproteins, has been demonstrated to catalyze the synthesis of N-glycosidic bonds under certain conditions. nih.gov This suggests the possibility of using enzymes in a synthetic capacity to form the desired maltose-glycine adduct. The development of synthetic glycosylation pathways in engineered organisms also presents a promising avenue for the biocatalytic production of specific glycoconjugates. acs.org

| Enzyme Class | Potential Role in Synthesis | Reference |

| Glycosyltransferases | Catalyze the formation of the N-glycosidic bond between maltose and glycine. | nih.gov |

| Glycosylasparaginase | Could potentially catalyze the reverse reaction to form the N-glycosidic bond. | nih.gov |

Putative Role of Specific Glycosyltransferases and Glycosidases in Deoxy-Carbohydrate Modification

Glycosyltransferases are a vast family of enzymes that catalyze the transfer of monosaccharide moieties from an activated nucleotide sugar to an acceptor molecule, playing a central role in the biosynthesis of glycans. nih.gov These enzymes are known for their specificity in forming glycosidic linkages with either retention or inversion of the anomeric configuration. nih.gov While their primary role is in the assembly of complex carbohydrates, their potential involvement in the modification of deoxy-carbohydrates like this compound is an area of interest. It is plausible that specific glycosyltransferases could recognize a precursor of this compound and catalyze further glycosylation, leading to more complex structures.

Glycosidases, on the other hand, are enzymes that catalyze the hydrolysis of glycosidic bonds. google.com Certain glycosidases, particularly N-glycosidases, are involved in the removal of N-linked glycans from glycoproteins, releasing them as glycosylamines. google.comgoogle.com This action is pertinent to the potential enzymatic pathways related to this compound, as glycosylamines are key intermediates in its formation via the Maillard reaction. mdpi.commdpi.com It is conceivable that under specific conditions, the reversible nature of some glycosidase reactions could be harnessed for the synthesis of glycosylamines from sugars and amino acids.

Biotransformation and Fermentation Strategies for Compound Production (e.g., in Microalgae Systems)

Biotransformation, utilizing microorganisms or their enzymes, presents a promising avenue for the production of various compounds. Microalgae, in particular, are recognized as a valuable biomass source due to their rapid growth and rich carbohydrate content. nih.govnih.gov Fermentation of microalgal biomass, using bacteria, fungi, or yeast, can yield a variety of bioactive compounds. mdpi.com

Strategies for producing compounds like this compound could involve the fermentation of carbohydrate-rich microalgal hydrolysates. nih.gov The process would rely on the metabolic activities of selected microorganisms to facilitate the reaction between the amino acids and reducing sugars present in the hydrolysate. Both submerged and solid-state fermentation techniques have been explored for processing microalgal biomass. mdpi.com The choice of microbial strain and fermentation conditions, such as temperature and pH, would be critical in directing the metabolic pathways towards the desired product. nih.govmdpi.com

Genetic Engineering Approaches for Optimized Biosynthesis in Model Organisms

Genetic engineering offers powerful tools to optimize the biosynthesis of specific compounds in model organisms like Escherichia coli or yeast. nih.gov By introducing and expressing genes that encode for specific enzymes, metabolic pathways can be redirected to enhance the production of the target molecule. researchgate.netmdpi.com

For a compound like this compound, genetic engineering could be employed to overexpress enzymes that facilitate the initial condensation of maltose and glycine. While direct enzymatic synthesis is not well-established, enhancing the production of precursors is a viable strategy. For instance, engineering a microorganism to produce high levels of both maltose and glycine could drive the non-enzymatic formation of this compound. Furthermore, the expression of specific glycosyltransferases or glycosidases with desired activities could be manipulated to potentially create a more controlled biosynthetic route. nih.govmdpi.com Challenges in this approach include the potential toxicity of the product or intermediates to the host organism and the complexity of the metabolic networks. nih.govmdpi.com

Non-Enzymatic Glycation Mechanisms Leading to this compound Formation

The primary and most well-documented pathway for the formation of this compound is through non-enzymatic glycation, specifically the Maillard reaction. mdpi.comijrpr.com This complex series of reactions occurs between reducing sugars and amino acids when heated, leading to a cascade of products responsible for the browning and flavor development in many foods. mdpi.com

Maillard Reaction Pathway and Early Glycation Products (e.g., Schiff Bases, Amadori Products)

The initial stage of the Maillard reaction involves the condensation of the carbonyl group of a reducing sugar, in this case, maltose, with the amino group of an amino acid, glycine. mdpi.comijrpr.com This reaction forms a reversible and unstable intermediate known as a Schiff base. mdpi.comresearchgate.net The Schiff base then undergoes a rearrangement to form a more stable ketoamine compound, which is referred to as an Amadori product. mdpi.comuni-halle.dewikipedia.org In the context of maltose and glycine, the Amadori product formed is this compound. researchgate.net The formation of the Amadori product is a key step, as it represents a point of irreversible commitment in the Maillard reaction pathway under many conditions. wikipedia.org

Chemical Transformation of Reducing Sugars and Amino Acids into Glycosylamines

The formation of glycosylamines is the foundational step in the non-enzymatic synthesis of this compound. researchgate.net A glycosylamine is formed through the nucleophilic addition of an amino group to the carbonyl carbon of a reducing sugar. google.commdpi.com In the case of this compound, the amino group of glycine attacks the anomeric carbon of maltose. This reaction can be catalyzed by acid or base and results in the formation of a maltosyl-glycine glycosylamine. google.comwikipedia.org This glycosylamine exists in equilibrium with the open-chain imine form, which is the Schiff base. nih.gov

Kinetic and Thermodynamic Considerations of Non-Enzymatic Adduct Formation

The rate of non-enzymatic glycation is influenced by several factors, including temperature, pH, and the concentration of reactants. mdpi.comnih.gov The formation of the initial Schiff base is generally rapid and reversible. researchgate.net However, the subsequent rearrangement to the more stable Amadori product, this compound, tends to drive the reaction forward. researchgate.net The rate of Amadori product degradation increases with pH. imreblank.ch

Spectroscopic Methodologies for Structural Determination

Spectroscopic techniques are indispensable for elucidating the intricate molecular architecture of this compound. These methods provide detailed information on the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of its structure.

1D NMR, specifically ¹H and ¹³C NMR, provides initial information about the chemical environment of the protons and carbons in the molecule. In the case of this compound, the Amadori rearrangement product can exist in different isomeric forms in solution, primarily the β-pyranose and furanose forms. nih.govnih.gov These isomers can be identified and quantified based on their distinct NMR signals.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the complex NMR spectra. researchgate.net

COSY experiments reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons within the glucose and fructose (B13574) moieties of the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a map of the carbon skeleton.

A detailed NMR analysis of a maltose-based Amadori product revealed the presence of the dominating β-pyranose form along with two furanose forms. nih.gov The relative populations of these forms can be estimated from the peak volumes in the 2D ¹H-¹³C HSQC spectrum. nih.gov The anomeric signals of the terminal glucose unit of the maltose-Amadori product are well-resolved in a ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum, providing a characteristic signature for maltose-based glycation. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for the Major β-Pyranose Form of a Maltose-Amadori Product

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Fructose moiety | ||

| C1-H | ~3.5-3.7 | ~55 |

| C2 | - | ~95 |

| C3-H | ~4.1 | ~78 |

| C4-H | ~4.0 | ~70 |

| C5-H | ~3.8 | ~72 |

| C6-H | ~3.6-3.7 | ~64 |

| Glucose moiety | ||

| C1'-H | ~5.1 | ~100 |

| C2'-H | ~3.5 | ~73 |

| C3'-H | ~3.7 | ~74 |

| C4'-H | ~3.4 | ~80 |

| C5'-H | ~3.8 | ~72 |

| C6'-H | ~3.7-3.8 | ~61 |

| Glycine moiety | ||

| α-CH₂ | ~3.2 | ~45 |

| COOH | - | ~175 |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. The data is based on findings for maltose-based Amadori products. nih.gov

Advanced Mass Spectrometry (MS) Techniques (e.g., ESI-MS/MS, MALDI-TOF-MS) for Fragmentation and Sequence Analysis

Advanced mass spectrometry techniques are powerful tools for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization methods that allow for the analysis of intact molecular ions.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural analysis. In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation pattern provides a wealth of structural information.

For Amadori compounds, a characteristic fragmentation pathway involves the cleavage of the glycosidic bond and the loss of the sugar moieties. frontiersin.org In the case of this compound, the MS/MS spectrum would be expected to show losses of hexose (B10828440) units. For instance, the fragmentation of fructosyl-proline hexoside shows losses of 180 and 324 Da, corresponding to the loss of one and two hexose units, respectively. frontiersin.org The fragmentation of fructosyl-tryptophan in negative ion mode shows a base peak corresponding to the loss of a hexose unit (162.05 Da). frontiersin.org

The fragmentation of the glycine moiety would also produce characteristic ions. The analysis of Amadori products of various amino acids has shown that the sodium adduct cations can provide abundant fragmentation information for structural analysis.

Table 2: Expected Key Fragment Ions in the ESI-MS/MS Spectrum of this compound

| m/z | Proposed Fragment | Description |

| [M+H]⁺ | Intact molecular ion | Confirms the molecular weight of the compound. |

| [M+H - 162]⁺ | Loss of a hexose unit | Cleavage of the terminal glucose or fructose moiety. |

| [M+H - 180]⁺ | Loss of a dehydrated hexose unit | Common fragmentation pathway for carbohydrates. |

| [M+H - 324]⁺ | Loss of two hexose units | Cleavage of both sugar residues from the glycine moiety. |

| Immonium ion of glycine | Fragment containing the glycine residue | Provides evidence for the amino acid component. |

Note: The exact m/z values will depend on the isotopic composition and the charge state of the ions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound. These techniques are sensitive to the vibrations of chemical bonds and can be used to identify characteristic structural features. rsc.orgnih.gov

The spectra of this compound would be expected to show characteristic bands for the following functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the numerous hydroxyl groups in the sugar moieties.

N-H stretching: Bands in the region of 3100-3500 cm⁻¹, corresponding to the secondary amine formed from the glycine residue.

C-H stretching: Bands in the region of 2800-3000 cm⁻¹.

C=O stretching: A strong band around 1700-1750 cm⁻¹ from the carboxylic acid group of glycine and a band around 1650 cm⁻¹ from the keto group of the fructose moiety.

C-O stretching: Multiple strong bands in the "fingerprint" region (1000-1300 cm⁻¹), which are characteristic of the carbohydrate structure. qucosa.de

C-N stretching: Bands in the region of 1000-1250 cm⁻¹.

Studies on glycated proteins have shown that both FTIR and Raman spectroscopy can distinguish between glycated and non-glycated samples. rsc.orgnih.gov Changes in the sugar region (800-1200 cm⁻¹), particularly around 1030-1040 cm⁻¹, are indicative of glycation. rsc.orgnih.govqucosa.de

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiroptical Properties

Electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules like this compound. These methods measure the differential absorption and rotation of left and right circularly polarized light, respectively.

Chromatographic and Electrophoretic Techniques for Separation and Purity Assessment

Chromatographic and electrophoretic techniques are essential for the separation, purification, and purity assessment of this compound from complex reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases and Detectors (e.g., Refractive Index, Evaporative Light Scattering, UV-Vis, Mass Spectrometric Detection)

High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of Amadori compounds. imreblank.chmdpi.com The choice of stationary phase and detector is critical for achieving successful separation and detection.

Stationary Phases: A variety of stationary phases can be employed, including:

Reversed-phase (C18): Often used for the separation of less polar compounds. Derivatization may be required for polar molecules like this compound.

Normal-phase/HILIC (Hydrophilic Interaction Liquid Chromatography): Well-suited for the separation of polar compounds. HILIC-ESI-MS has been used to identify maltose-derived Amadori compounds. imreblank.ch

Ion-exchange: Cation-exchange chromatography has been shown to be effective for the separation of Amadori compounds. imreblank.ch

Detectors:

Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the eluent. It is suitable for detecting non-UV-absorbing compounds but is sensitive to changes in temperature and mobile phase composition.

Evaporative Light Scattering Detector (ELSD): Another universal detector that is more sensitive than the RI detector and is compatible with gradient elution.

UV-Vis Detector: Can be used if the compound has a chromophore or after post-column derivatization.

Mass Spectrometric (MS) Detector: The coupling of HPLC with MS (LC-MS) is a powerful technique that provides both separation and structural information. It allows for the sensitive and specific detection of this compound, even in complex mixtures. imreblank.ch

Table 3: Common HPLC Methods for the Analysis of Amadori Compounds

| Stationary Phase | Mobile Phase | Detector | Reference |

| Cation-exchange | Aqueous formic acid | ESI-MS/MS | imreblank.ch |

| HILIC | Acetonitrile/water | ESI-MS | imreblank.ch |

| Reversed-phase (C18) | Acetonitrile/water with ion-pairing agent | UV, MS | qucosa.de |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the characterization and monitoring of Amadori compounds, such as this compound. nih.govresearchgate.net This technique facilitates the rapid separation and identification of these N-substituted 1-amino-1-deoxyketoses, leveraging the high-resolution capabilities of electrophoresis in a narrow capillary format. nih.gov The inherent advantages of CE, when coupled with mass spectrometry (CE-MS), include exceptional specificity and sensitivity, making it an alternative and potent method for analyzing these labile Maillard reaction intermediates. nih.govresearchgate.net

The analysis of Amadori compounds by CE-MS requires minimal sample preparation, as direct injection is often possible, which is a significant advantage over other chromatographic techniques. researchgate.net The separation mechanism is based on the differential migration of charged species in an electric field. Amadori compounds, being amino acid derivatives, are amenable to separation under standard CE conditions. nih.gov For instance, using a run buffer of 20 mmol/L ammonium acetate (B1210297) (pH 6.9) can effectively separate various Amadori compounds. researchgate.net

CE coupled with tandem mass spectrometry (CE-MS/MS) has proven particularly effective for discriminating between different Amadori compounds. nih.gov This method allows for the separation and characterization of adducts formed from various amino acids, including glycine, valine, and proline. nih.gov While baseline separation is not always required for MS detection, the electrophoretic mobility provides an orthogonal separation dimension to the mass-to-charge ratio, enhancing analytical confidence. imreblank.ch

Furthermore, innovative CE methods have been developed to enhance detection for Amadori compounds that lack a strong UV chromophore. One such technique is ligand-exchange and sweeping capillary electrophoresis, where the formation of Amadori compound-Cu(II) complexes allows for sensitive UV detection at 236 nm without the need for derivatization. nih.gov This approach has successfully achieved baseline separation of several Amadori compounds within a 20-minute analysis time. nih.gov

| Analyte(s) | Method | Key Findings | Reference |

|---|---|---|---|

| Amadori compounds of glycine, valine, isoleucine, methionine, proline, phenylalanine, and cysteine | CE-MS/MS | Demonstrated rapid separation and discrimination of six glucose-derived Amadori compounds under standard conditions. | nih.gov |

| Fru-Val, Fru-Leu, Fru-Ala, Fru-Met, Fru-Glu | Ligand-exchange and sweeping CE with UV detection | Achieved baseline separation using a 50 mmol/L copper sulfate (B86663) buffer (pH 3.94). The limit of quantification ranged from 0.792 to 1.084 mg/L. | nih.gov |

| Glucose-derived Amadori compounds | CE-MS | Presented as a powerful alternative to HPLC-based methods, requiring no specific sample clean-up prior to injection. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, due to their low volatility and high polarity, Amadori compounds like this compound cannot be directly analyzed by GC-MS. restek.com A crucial prerequisite is a chemical derivatization step to convert the non-volatile carbohydrate adducts into thermally stable, volatile derivatives amenable to gas chromatographic separation. imreblank.chnih.gov

The most common derivatization strategies involve silylation or acetylation. restek.comrestek.com Trimethylsilyl (B98337) (TMS) derivatization has been a popular approach, though it can lead to the formation of multiple isomers from a single sugar, resulting in complex chromatograms. restek.comrestek.com A significant improvement involves a two-step process: an initial oximation reaction followed by silylation. imreblank.chrestek.com The oximation step converts the carbonyl group of the sugar moiety into an oxime, which effectively reduces the number of tautomeric forms and simplifies the resulting chromatogram to typically two isomeric peaks. imreblank.chrestek.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for the subsequent silylation of hydroxyl groups. nih.gov

Pyrolysis-GC-MS is another approach used to study Amadori compounds. researchgate.netsci-hub.se This technique involves the thermal degradation of the sample at a high temperature, followed by the separation and identification of the resulting smaller, volatile fragments. researchgate.net This method provides insights into the decomposition pathways and the chemical structures of the degradation products, which often include N-heterocyclic compounds that contribute to the aroma and flavor of heated foods. researchgate.netsci-hub.se

The choice of derivatization agent and reaction conditions is critical for achieving efficient and reproducible results. For example, a dual derivatization procedure using both methyl and trimethylsilyl derivatives can be employed to determine the number of reactive hydroxyl groups and the molecular weight of the parent compound from the mass spectral data. nih.gov

| Derivatization Method | Reagents | Purpose & Outcome | Reference |

|---|---|---|---|

| Oximation followed by Silylation | 1. Ethoxylamine (EtOx) in pyridine (B92270) 2. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Reduces the formation of multiple tautomers, typically yielding two derivative peaks, which simplifies chromatographic separation and improves analysis of mixtures. | restek.comrestek.com |

| Oximation followed by Trifluoroacetylation | 1. Ethoxylamine (EtOx) in pyridine 2. N-Methyl-bis(trifluoroacetamide) (MBTFA) | An alternative to silylation, creating trifluoroacetyl derivatives for GC-MS analysis. | restek.com |

| Alditol Acetylation | 1. Sodium borohydride (B1222165) 2. Acetic anhydride | Reduces the sugar to its corresponding alditol, followed by acetylation. This method creates a single derivative peak but can result in the same derivative from different parent sugars (e.g., epimers). | restek.com |

| Pyrolysis | Heat (e.g., 250-700 °C) | Thermally decomposes the Amadori compound into smaller, volatile fragments for analysis. Used to study decomposition mechanisms. | researchgate.netsci-hub.se |

X-ray Crystallography and Diffraction Analysis for Atomic Resolution Three-Dimensional Structure

The application of X-ray crystallography to a carbohydrate adduct like this compound would provide unambiguous structural information. The first and often most challenging step is the growth of a high-quality single crystal of the compound, which should be pure and sufficiently large (typically >0.1 mm). wikipedia.org Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam, producing a unique diffraction pattern of spots or "reflections". wikipedia.orgnih.gov

While a crystal structure for this compound is not publicly available, the analysis of other complex carbohydrate adducts demonstrates the power of this technique. For example, the crystal structure of a bicyclic galactose-enkephalin adduct, a product of the Maillard reaction, was solved using X-ray diffraction. nih.gov The analysis uniquely defined the 18-membered ring structure, the formation of an ester bond between a secondary hydroxyl group of the sugar and the C-terminus of the peptide, and established the absolute configuration of a new chiral center. nih.gov Such detailed information is unattainable by most other analytical methods and is crucial for understanding structure-function relationships. The data obtained from such an analysis is typically presented in a detailed crystallographic table.

| Parameter | Value |

|---|---|

| Chemical Formula | C40H55N5O12 |

| Formula Weight | 814.9 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 11.396(2) |

| b (Å) | 14.897(3) |

| c (Å) | 24.339(5) |

| Volume (Å3) | 4132.8(14) |

| Z (molecules/unit cell) | 4 |

| Resolution (Å) | 0.83 |

Other Advanced Analytical Approaches for Complex Carbohydrate Adducts

Beyond the core techniques of CE and GC-MS, a suite of other advanced analytical methods is available for the comprehensive characterization of complex carbohydrate adducts like this compound. unime.it These approaches provide complementary information, often focusing on high-sensitivity detection, detailed structural elucidation of isomers, and analysis within complex matrices. acs.orgnih.gov

High-Performance Anion-Exchange Chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) is a powerful technique for the separation and quantification of carbohydrates without derivatization. While highly effective for native sugars, its application to Amadori compounds can be challenging due to potential ionic interactions leading to permanent retention of charged analytes on the column. researchgate.net

Advanced Mass Spectrometry (MS) Techniques are central to modern carbohydrate analysis. numberanalytics.com

Tandem Mass Spectrometry (MS/MS): Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) are invaluable for structural elucidation. imreblank.ch By inducing fragmentation of the protonated molecular ion [M+H]⁺, a characteristic fragmentation pattern is produced. For Amadori compounds, common fragments include successive losses of water (H₂O), carbon monoxide (CO), and formaldehyde (B43269) (H₂CO), as well as fragments corresponding to the original amino acid. imreblank.ch This fragmentation fingerprint helps to confirm the identity of the compound.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge. acs.org It adds another dimension of separation to MS, allowing for the differentiation of isomers (molecules with the same mass but different structures) that cannot be resolved by mass spectrometry alone. This is particularly useful for complex carbohydrate analysis where many isomers can exist. acs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): This soft ionization technique is well-suited for analyzing large biomolecules and is often used for profiling complex mixtures of glycans and their adducts directly from biological or food samples. unime.itnumberanalytics.com

Multidimensional Techniques: The coupling of multiple analytical techniques, such as liquid chromatography with NMR and MS (LC-NMR-MS), provides an unparalleled level of detail for analyzing complex mixtures. unime.it This approach allows for the physical separation of components by LC, followed by parallel structural elucidation by NMR and MS.

Kinetics of Formation and Degradation Reactions in Defined Chemical Systems

The kinetics of the Maillard reaction, including the formation and degradation of this compound, are influenced by a multitude of physicochemical factors.

Determination of Reaction Rates Under Varying Physicochemical Conditions (e.g., pH, Temperature, Ionic Strength)

The rates of formation and degradation of Amadori products like this compound are highly dependent on environmental conditions.

pH: The pH of the reaction medium plays a crucial role. The initial condensation reaction between the amino group of glycine and the carbonyl group of maltose is favored at pH values lower than the pKa of the amino group, which reduces its nucleophilicity. acs.org However, subsequent stages of the Maillard reaction, including the degradation of the Amadori product, are generally accelerated at higher pH levels. For instance, in studies of the related Amadori compound N-(1-deoxy-D-fructos-1-yl)glycine (DFG), the degradation rate increased significantly with an increase in pH from 5 to 8. imreblank.chnih.gov The rate of browning, a consequence of Amadori product degradation, also intensifies as the basicity of the solution increases. acs.org

Temperature: Temperature is a major determinant of reaction rates. An increase in temperature generally leads to a faster reaction rate for most chemical reactions, including the Maillard reaction. mdpi.com It is a common observation that the rate of many reactions at room temperature approximately doubles for every 10°C rise in temperature. mdpi.com For the Maillard reaction between glucose and glycine, a maximum reaction rate was observed at 120°C, with the rate decreasing at temperatures above or below this optimum. mdpi.com The activation energies for Maillard reactions vary widely depending on the specific reactants and conditions, ranging from 23 to 238 kJ/mol. acs.org

Ionic Strength: The ionic strength of the medium can also influence reaction rates, primarily by affecting the activity of the reacting species. While specific data on the effect of ionic strength on this compound kinetics is limited, studies on related systems can provide insights. For instance, the presence of phosphate (B84403) has been shown to catalyze the reaction of glucose with glycine, with an optimal effect observed in the pH range of 5 to 7. imreblank.ch Phosphate can act as a general base catalyst and also influences the degradation of the Amadori product. imreblank.ch

The following table summarizes the general effects of these physicochemical conditions on the Maillard reaction involving this compound.

| Physicochemical Condition | Effect on Formation Rate | Effect on Degradation Rate |

| pH | Decreased at very low pH (below pKa of amino group) | Increases with increasing pH |

| Temperature | Increases with temperature up to an optimum | Increases with temperature |

| Ionic Strength | Can be influenced by specific ions (e.g., phosphate catalysis) | Can be influenced by specific ions |

Influence of Reactant Concentrations and Catalysts on Reaction Velocities

The concentrations of the reactants, maltose and glycine, directly impact the velocity of the formation of this compound. Generally, a higher concentration of reactants leads to a faster reaction rate. mdpi.com

Catalysts can significantly accelerate the Maillard reaction. As mentioned, phosphate can act as a catalyst. imreblank.ch The catalytic effect is often pH-dependent.

Development of Kinetic Models for Prediction of Product Accumulation and Decay

Kinetic modeling is a powerful tool for understanding and predicting the complex network of reactions in the Maillard browning of maltose and glycine. nih.gov Multiresponse modeling has been employed to estimate rate constants for the reaction, confirming the role of glucose as an intermediate in the formation of melanoidins (the brown pigments produced in the final stages of the Maillard reaction). nih.gov

Isotope Labeling Studies for Tracing Atom Rearrangements and Elucidating Reaction Mechanisms

Isotope labeling is an indispensable technique for elucidating the complex reaction mechanisms of the Maillard reaction by tracing the fate of individual atoms from reactants to products. d-nb.info Studies using 14C-labeled glucose and glycine have been instrumental in understanding the composition of melanoidins formed from the maltose-glycine reaction. nih.gov These studies have provided evidence that glucose is formed as an intermediate during this reaction. nih.gov

Furthermore, isotope labeling experiments with U-13C6-glycated carnosine have been used to confirm the sugar-containing fragments in the mass spectrometric analysis of the Amadori compound of maltose and carnosine. nih.gov This approach helps in identifying the cleavage patterns of the maltose moiety. While specific isotope labeling studies on this compound are not extensively reported, the principles and findings from related systems, particularly those involving glucose and other disaccharides, provide a strong foundation for understanding its mechanistic pathways. imreblank.ch

Identification and Characterization of Reaction Intermediates and Transition States

The reaction pathway from maltose and glycine to the final colored and flavored compounds involves numerous reactive intermediates. The initial, reversible formation of a Schiff base is followed by the irreversible Amadori rearrangement to form this compound. wikipedia.org

This Amadori product is a key intermediate that can then undergo further reactions. wikipedia.org Degradation of this compound and related Amadori products proceeds through several pathways, including 1,2-enolization and 2,3-enolization, leading to the formation of highly reactive dicarbonyl compounds such as 1-deoxyglucosone (B1246632) and 3-deoxyglucosone. In the context of maltose, the degradation predominantly yields 1,2-dicarbonyls that still contain the glucosyl moiety. The elimination of the glucose unit, which is a good leaving group, favors the subsequent formation of compounds like HMF, furfural, and 2-acetylfuran.

Investigating the Reversibility and Irreversibility of Formation Pathways

The initial steps in the formation of this compound exhibit a degree of reversibility. The condensation of maltose and glycine to form the N-glycosylamine (a Schiff base) is a reversible reaction. wikipedia.org However, the subsequent Amadori rearrangement, which converts the glycosylamine into the more stable 1-amino-1-deoxy-ketose (this compound), is generally considered irreversible under typical food processing conditions. wikipedia.org

Molecular Interactions and Biochemical Pathways Involving 1 Desoxy 1 Glycinomaltose in Vitro and Model System Studies

Mechanistic Interactions with Proteins and Peptides

Detailed research findings on the specific interactions between 1-Desoxy-1-glycinomaltose and proteins are not available. However, based on the known chemistry of Maillard reaction products, several types of interactions can be hypothesized.

Non-Covalent Binding Mechanisms and Determination of Binding Affinities

There are no published studies that have determined the non-covalent binding affinities of this compound with specific proteins or peptides. Generally, the initial interactions between a small molecule like an Amadori product and a protein would involve non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. researchgate.net The multiple hydroxyl groups on the maltose (B56501) moiety and the carboxyl and amino groups on the glycine (B1666218) portion of the molecule would provide ample opportunities for hydrogen bonding with protein surfaces. researchgate.net

Covalent Adduct Formation with Specific Amino Acid Residues and Structural Consequences

While this compound is itself the product of a covalent reaction, its potential to form further covalent adducts with proteins is a key area of interest in the study of advanced glycation end-products (AGEs). nih.govnih.gov The degradation of Amadori products can lead to the formation of highly reactive dicarbonyl compounds, which can then react with the side chains of amino acids like lysine (B10760008) and arginine to form stable, cross-linked adducts. wur.nlnih.gov However, no studies have specifically characterized the covalent adducts formed from this compound or their structural impact on proteins.

Effects on Protein Conformation, Stability, and Aggregation in Model Systems

The glycation of proteins is known to alter their conformation, stability, and propensity for aggregation. researchgate.net These changes can lead to loss of protein function and are implicated in various disease processes. Studies on other glycated proteins have shown that the addition of sugar moieties can disrupt the native folding of the protein, leading to increased stability in some cases or promoting aggregation in others. researchgate.net Without specific studies on this compound, it is not possible to provide data on its precise effects on protein conformation and aggregation in model systems.

Molecular Interactions with Nucleic Acids and Lipids

Information regarding the direct interaction of this compound with nucleic acids and lipids is also absent from the scientific literature.

Formation of Glycolipid and Glyconucleic Acid Adducts in Controlled Environments

The potential for Amadori products to react with nucleic acids and lipids to form adducts is an area of active research, as such modifications could have significant biological consequences. Reactive dicarbonyls derived from Amadori products can damage nucleic acids. nih.govatdbio.com However, no studies have specifically investigated the formation of glycolipid or glyconucleic acid adducts from this compound in controlled environments.

Influence on Membrane Fluidity and Structure in Liposome (B1194612) Models

The interaction of small molecules with lipid bilayers can alter membrane properties such as fluidity and structure. nih.govnih.govusu.edu Liposome models are commonly used to study these effects. nih.govnih.govusu.edu The amphipathic nature of this compound, with its polar sugar and amino acid components and less polar regions, suggests it could partition into or interact with the surface of lipid membranes. Such interactions could potentially disrupt the packing of phospholipids (B1166683) and alter membrane fluidity. However, no experimental data from liposome models or other membrane systems are available to confirm or quantify these potential effects for this compound.

Modulation of Enzyme Activity (In Vitro Mechanistic Investigations)

In the absence of specific research, this section would typically detail how this compound affects enzyme function.

Inhibition or Activation of Specific Enzyme Systems Relevant to Carbohydrate Metabolism or Protein Turnover

No studies have been identified that investigate the inhibitory or activating effects of this compound on enzymes involved in carbohydrate metabolism (such as amylases, glucosidases, or glycogen (B147801) phosphorylase) or protein turnover (such as proteases or peptidases).

Allosteric Modulation and Conformational Effects on Enzyme Function

There is no available research on whether this compound can act as an allosteric modulator, binding to a site other than the active site of an enzyme to alter its conformation and activity.

Cellular and Subcellular Distribution and Transport Mechanisms (In Vitro Model Systems)

This section would normally describe how the compound moves into and within cells, based on studies using model cell lines.

Investigating Uptake and Efflux Mechanisms Across Model Cell Membranes

No data exists on the mechanisms by which this compound might be transported across cellular membranes. Such studies would typically involve using cultured cells to determine if transport is passive (e.g., simple or facilitated diffusion) or active (requiring energy).

Analysis of Intracellular Localization and Compartmentalization

There are no published studies that have used techniques like subcellular fractionation or fluorescence microscopy to determine the specific organelles or compartments within a cell where this compound might accumulate.

Metabolic Fates and Degradation Pathways (In Vitro and Acellular Systems)

This final section would focus on how the compound is broken down.

No research has been found detailing the metabolic fate of this compound in in vitro or acellular systems. Such investigations would identify the enzymes responsible for its degradation and the resulting metabolic products.

Enzymatic Hydrolysis and Glycoside Cleavage Mechanisms

Currently, there is a notable lack of specific research detailing the direct enzymatic hydrolysis of this compound. However, based on its structure as a glycosylamine derivative of a disaccharide, general principles of enzymatic glycoside cleavage can be considered. Glycoside hydrolases (GHs) are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds. nih.gov The cleavage of the glycosidic bond in this compound would theoretically involve enzymes that can recognize the maltose moiety.

The cleavage of glycosidic linkages is a fundamental biochemical process. isnff-jfb.com Enzymes that act on such bonds, known as glycosidases, typically employ mechanisms that result in either inversion or retention of the anomeric stereochemistry. isnff-jfb.com These reactions are generally facilitated by strategically positioned acidic and basic residues within the enzyme's active site. nih.gov

While specific enzymes targeting the glycosylamine linkage of Amadori products are not well-characterized, some enzymes, termed amadoriases, have been identified that can degrade Amadori products. tandfonline.com These enzymes often act on the fructosyl-lysine (B1674161) moieties in glycated proteins, but their activity on free Amadori compounds like this compound is an area requiring further investigation.

Unusual enzymatic glycoside cleavage mechanisms have also been identified, which proceed through elimination and/or hydration steps, sometimes involving transient oxidation. acs.org It is plausible that such mechanisms could be involved in the breakdown of complex structures like this compound, although direct evidence is currently unavailable.

Non-Enzymatic Degradation Routes and Formation of Secondary Metabolites

The non-enzymatic degradation of this compound, particularly under thermal stress, is a well-documented process that forms the basis of the intermediate and advanced stages of the Maillard reaction. oup.comresearchgate.net These degradation pathways are highly dependent on factors such as temperature, pH, and water activity. mdpi.comacs.org

The initial degradation of Amadori compounds like this compound proceeds through two primary enolization pathways:

1,2-enolization: This pathway is favored under acidic conditions and leads to the formation of 3-deoxy-2-hexosulose. imreblank.ch

2,3-enolization: This pathway predominates at neutral or basic pH and results in the formation of 1-deoxy-2,3-hexodiulose. imreblank.chwur.nl

These enolization products are highly reactive intermediates that can undergo further reactions, including cyclization, dehydration, and fragmentation, to generate a plethora of secondary metabolites. imreblank.ch The thermal decomposition of disaccharide Amadori compounds, such as the one derived from maltose and glycine, has been shown to be faster than that of their monosaccharide counterparts. nih.gov

A "peeling off" mechanism has been proposed for the degradation of oligosaccharide-derived Amadori products, where the sugar units are sequentially cleaved. acs.orgnih.gov In quasi-water-free conditions, the thermolysis of disaccharide Amadori compounds in the presence of glycine can lead to the formation of 1,4-dideoxyosone as a predominant α-dicarbonyl compound. nih.gov

The stability of Amadori products is also influenced by their chemical environment. For instance, the degradation rate of the Amadori compound N-(1-deoxy-D-fructos-1-yl)glycine (DFG) increases with pH. imreblank.ch The presence of phosphate (B84403) can also accelerate this degradation, particularly in the pH range of 5-7, by acting as a general base catalyst. imreblank.ch

Identification and Characterization of Derived Metabolites

The degradation of this compound and related Amadori compounds yields a complex mixture of secondary metabolites. These compounds contribute significantly to the color, aroma, and flavor of heated food products.

Key classes of metabolites derived from the degradation of maltose-glycine Amadori products include:

α-Dicarbonyl Compounds: These are highly reactive compounds formed during the intermediate stages of the Maillard reaction. acs.orgnih.govresearchgate.net Examples include glyoxal, methylglyoxal, and 3-deoxyglucosone. tandfonline.com The formation of these compounds can occur through both amino-catalyzed reactions and the uncatalyzed thermal degradation of the sugar moiety. acs.orgnih.gov

Furans and Furanones: Curie-point pyrolysis studies of the maltulosyl-glycine compound have revealed that furans and furanones are predominant degradation products, with 2(5H)-furanone being a major component. nih.gov A proposed reaction pathway for their formation involves 1,6-anhydroglucose. nih.gov

Glucosyl-deoxyosones: These compounds are formed from the Amadori compounds of maltose and are important intermediates in the Maillard reaction. scilit.com

Acids: The degradation of N-(1-deoxy-D-fructos-1-yl)glycine can lead to the formation of acetic acid and formic acid, with acetic acid being produced in much higher concentrations. imreblank.ch

Parent Reactants: Under certain conditions, a reverse Amadori rearrangement can occur, leading to the regeneration of the original reactants, maltose and glycine. imreblank.ch The formation of glucose and mannose (epimers of glucose) has also been observed. imreblank.ch

The identification and quantification of these metabolites are typically performed using advanced analytical techniques such as high-performance anion-exchange chromatography (HPAEC) and gas chromatography-mass spectrometry (GC-MS). nih.govimreblank.ch

Table of Derived Metabolites from this compound and Related Amadori Compounds

| Metabolite Class | Specific Examples | Formation Pathway/Conditions | Reference(s) |

| α-Dicarbonyl Compounds | Glyoxal, Methylglyoxal, 3-Deoxyglucosone, 1,4-Dideoxyosone | Intermediate Maillard reaction, Enolization pathways | tandfonline.comacs.orgnih.govresearchgate.net |

| Furans and Furanones | 2(5H)-Furanone | Thermal decomposition, Pyrolysis | nih.gov |

| Deoxyosones | Glucosyl-deoxyosones | Degradation of maltose Amadori compounds | scilit.com |

| Organic Acids | Acetic acid, Formic acid | Degradation of N-(1-deoxy-D-fructos-1-yl)glycine | imreblank.ch |

| Parent Reactants | Maltose, Glycine, Glucose, Mannose | Reverse Amadori rearrangement | imreblank.ch |

Computational and Theoretical Investigations of 1 Desoxy 1 Glycinomaltose

Molecular Modeling and Docking Studies of Ligand-Biomolecule Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 1-desoxy-1-glycinomaltose, and a biological macromolecule, typically a protein or nucleic acid. These methods are crucial for understanding the biological role of a compound and for drug discovery processes.

Docking simulations can predict the preferred binding orientation of the ligand within the active site of a protein, as well as the binding affinity. This information can help to identify potential biological targets for this compound and to understand the molecular basis of its activity. For instance, studies on related Amadori products have utilized molecular docking to explore their interactions with biological receptors. A study on a glucose-phenylalanine Amadori rearrangement product used molecular docking to investigate its interaction with the human bitter taste receptor hT2R1, revealing the structural basis for its taste properties. mdpi.com Similarly, the binding of 5-hydroxymethyl-2-furaldehyde (5-HMF), a Maillard reaction by-product, to DNA has been investigated using molecular docking, which suggested a groove-binding mechanism. nih.gov

For this compound, docking studies could be employed to screen for potential protein targets, such as enzymes or receptors involved in metabolic pathways. The results of such a study could be presented in a table format, as shown below for a hypothetical interaction with a generic enzyme active site.

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme

| Binding Mode | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|

| 1 | -8.2 | ASP-120, TYR-150, LYS-205 | 4 |

| 2 | -7.9 | ASP-120, GLU-180, TYR-150 | 3 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Conformational Analysis and Intrinsic Flexibility of the Compound in Various Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which contains multiple rotatable bonds, a vast number of conformations are possible.

Understanding the conformational landscape of this compound is essential for predicting its shape, reactivity, and how it will interact with biological targets. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational space of the molecule in different environments, such as in a vacuum, in water, or bound to a protein. These simulations can reveal the most stable conformations and the energy barriers between them.

Table 2: Representative Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Predicted Stable Range (degrees) |

|---|---|---|

| φ (phi) | O5'-C1'-O1-C4 | -60 to 60 |

| ψ (psi) | C1'-O1-C4-C5 | 120 to 180 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. semanticscholar.org These methods can be used to calculate a wide range of properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. researchgate.netresearchgate.net

For this compound, quantum chemical calculations can predict its chemical reactivity. For example, the HOMO and LUMO energies can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. The electrostatic potential can reveal regions of the molecule that are likely to participate in hydrogen bonding or other electrostatic interactions. DFT has been successfully applied to study the formation mechanisms of Amadori products in the Maillard reaction between ribose and glycine (B1666218). researchgate.net Furthermore, these methods can be used to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Table 3: Illustrative Quantum Chemical Properties of this compound

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of highest electron density, susceptible to electrophilic attack. |

| LUMO Energy | 1.2 eV | Region of lowest electron density, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability. |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Development and Validation of Specific Force Fields for Carbohydrate-Amino Acid Systems

Molecular mechanics and molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. Standard force fields are well-parameterized for common biomolecules like proteins and nucleic acids. However, for molecules with unique chemical structures, such as carbohydrate-amino acid conjugates like this compound, standard force fields may not be accurate.

Therefore, the development and validation of specific force fields are often necessary to accurately model these systems. This process typically involves performing high-level quantum mechanical calculations to determine equilibrium bond lengths, bond angles, and dihedral angles, as well as atomic charges. These quantum mechanical data are then used to parameterize the force field. Research has been conducted on deriving bonded force constants for advanced glycation end-products (AGEs), which are structurally related to Amadori products, highlighting the need for such specific parameterization. chemrxiv.org

Table 4: Example of Specific Force Field Parameters for a Hypothetical Bond in this compound

| Bond Type | Equilibrium Bond Length (Å) | Force Constant (kcal/mol/Ų) |

|---|---|---|

| C1-N | 1.45 | 320 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

In Silico Screening for Prediction of Novel Interacting Partners or Modulators

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target. This approach can be used to predict novel interacting partners for this compound or to identify molecules that might modulate its formation or activity.

For example, a library of known human proteins could be virtually screened to identify potential binding partners for this compound. Conversely, a library of small molecules could be screened to find inhibitors of the Maillard reaction that leads to the formation of this compound. Computational workflows have been developed for the rapid identification of Amadori product-modified peptides, demonstrating the utility of in silico screening in this area. Such an approach could accelerate the discovery of the biological functions and modulators of this compound.

Table 5: Hypothetical Results of an In Silico Screening Campaign for Inhibitors of this compound Formation

| Compound ID | Docking Score (to a key enzyme) | Predicted IC50 (μM) |

|---|---|---|

| ZINC12345 | -9.5 | 2.5 |

| ZINC67890 | -9.1 | 5.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Design, Synthesis, and Evaluation of 1 Desoxy 1 Glycinomaltose Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies for Understanding Functional Dependence on Structural Motifs

Structure-activity relationship (SAR) studies for 1-Desoxy-1-glycinomaltose and its derivatives are not extensively documented in dedicated research. However, broader studies on Maillard reaction products (MRPs) and other Amadori compounds provide insights into how structural modifications might influence their biological activities, such as antioxidant, antimicrobial, and enzyme inhibitory properties.

The biological activity of MRPs is known to be influenced by the type of sugar and amino acid involved. For instance, MRPs derived from fructose (B13574) have shown higher antioxidant and ACE inhibitory activities compared to those from glucose. researchgate.net While specific data for maltose-derived MRPs like this compound is less common, it has been observed that they exhibit lower melanoidin content compared to fructose-derived MRPs. researchgate.net

The potential for biological activity is also suggested by studies on other Amadori compounds. For example, Amadori products derived from lysine (B10760008) and arginine have demonstrated moderate angiotensin I-converting enzyme (ACE) inhibitory activity. acs.orgresearchgate.net This suggests that the amino acid moiety of this compound is a key site for modification to explore potential bioactive derivatives. Systematic modification of the glycine (B1666218) component to other amino acids could reveal how the side chain's polarity, size, and charge influence specific biological activities.

Table 1: Potential Sites for SAR Studies on this compound

| Structural Motif | Potential Modifications | Potential Impact on Activity |

| Glycine Moiety | Substitution with other amino acids (aliphatic, aromatic, charged) | Alteration of antioxidant, antimicrobial, or enzyme inhibitory activity. |

| Amine Linkage | N-alkylation, N-acylation | Modification of stability and bioavailability. |

| Maltose (B56501) Moiety | Alteration of the glycosidic linkage (e.g., β-linkage) | Influence on enzymatic recognition and degradation pathways. |

| Hydroxyl Groups | Selective protection or deoxygenation | Changes in solubility and interaction with biological targets. |

Rational Design and Chemical Synthesis of Modified Glycosylamines and Deoxy-Disaccharides

The synthesis of this compound is a direct consequence of the Maillard reaction, specifically the Amadori rearrangement of the initially formed N-maltosylglycine. The rational design and synthesis of its analogues would involve the controlled reaction of modified maltose precursors with various amino acids or the chemical modification of the pre-formed this compound.

The initial step in the synthesis is the formation of the glycosylamine. Maltose can be reacted with a commercial aqueous solution of ammonia (B1221849) in the presence of ammonium (B1175870) hydrogen carbonate to quantitatively yield maltosylamine. nih.gov This intermediate can then be reacted with the desired amino acid. A common laboratory-scale synthesis of 1-deoxymaltulosyl-glycine involves reacting glycine and maltose in a mixture of ethylene (B1197577) glycol and methanol (B129727), with the addition of sodium bisulfite and acetic acid. acs.org

The rational design of analogues could target several aspects of the molecule. For example, to enhance stability or modify biological activity, the glycine moiety could be replaced by other amino acids. The synthesis would follow a similar pathway, substituting glycine with the desired amino acid.

Another approach is the modification of the carbohydrate part. The synthesis of deoxy-disaccharides with altered stereochemistry or linkage can be achieved through multi-step chemical synthesis, often involving protected sugar donors and acceptors. While not specifically reported for this compound analogues, general methods for the synthesis of α-linked 2'-amino-2'-deoxydisaccharides have been developed, which could be adapted for creating novel precursors for Amadori product synthesis. acs.org

Table 2: Synthetic Approaches to this compound and its Analogues

| Synthetic Step | Reactants | Conditions | Product | Reference |

| Glycosylamine Formation | Maltose, Aqueous Ammonia, Ammonium Hydrogen Carbonate | 42°C, 36 h | Maltosylamine | nih.gov |

| Amadori Rearrangement | Glycine, Maltose, Sodium Bisulfite | Ethylene glycol, Methanol, 90°C, 0.5 h, then Acetic Acid, 90°C, 4 h | 1-Deoxymaltulosyl-glycine | acs.org |

Incorporation of Isotopic Labels as Mechanistic Probes for Reaction Tracing

Isotopic labeling is a powerful technique for elucidating the complex reaction pathways of the Maillard reaction. nih.gov By introducing stable isotopes such as ¹³C, ¹⁵N, or ²H into the sugar or amino acid precursors, the fate of specific atoms can be traced through the reaction cascade to the final products.

In the context of this compound, isotopic labeling can be used to study the mechanism of its formation and subsequent degradation. For example, using ¹⁴C-labeled glucose, it has been shown that glucose released from the hydrolysis of maltose during the Maillard reaction with glycine contributes to the formation of melanoidins, although it is considered a minor pathway. nih.govacs.org This indicates that the integrity of the maltose unit is largely maintained during the initial stages of the reaction.

Further studies using isotopically labeled reactants could clarify the mechanisms of degradation of this compound. For instance, labeling specific carbon atoms in the maltose or glycine moiety would allow for the precise tracking of how these atoms are incorporated into various degradation products, such as furans and furanones, which are known to be formed during the thermal decomposition of this compound. nih.gov Such studies are crucial for understanding how different parts of the parent molecule contribute to the formation of flavor and color compounds in food.

The mechanism of the Amadori rearrangement itself can also be investigated using isotopic labeling. While the general mechanism is understood, detailed kinetic and mechanistic studies on specific disaccharide-amino acid systems like maltose and glycine can provide more nuanced information. researchgate.net

Table 3: Potential Isotopic Labeling Strategies for Studying this compound

| Labeled Precursor | Isotope | Research Question |

| Maltose | ¹³C (at specific positions) | Elucidation of fragmentation pathways during thermal degradation. |

| Glycine | ¹⁵N | Tracing the incorporation of the amino acid nitrogen into melanoidins and other nitrogenous products. |

| Glycine | ¹³C (at C1 or C2) | Understanding the fate of the glycine carbon backbone in degradation products. |

| Water | D₂O | Investigating the role of water and solvent effects in the Amadori rearrangement and subsequent reactions. |

Development of Synthetic Mimetic Compounds for Probing Molecular Interactions

Synthetic mimetics are molecules designed to mimic the structure and/or function of a target molecule, in this case, this compound. These mimetics can be valuable tools for probing the molecular interactions of the parent compound with biological systems, such as enzymes or receptors, and for understanding the chemical basis of its activity.

Given that this compound is an Amadori product, its mimetics could be designed to explore its role as a potential enzyme inhibitor or as a precursor to advanced glycation end products (AGEs). For instance, stable analogues that cannot undergo further Maillard reactions could be synthesized to study the initial binding events to proteins or other macromolecules. This could involve replacing the reactive carbonyl group with a more stable functionality or modifying the amino acid portion to prevent further reactions.

While there are no specific reports on synthetic mimetics of this compound, research on inhibitors of glycation provides a conceptual framework. Some synthetic inhibitors of glycation act by trapping reactive dicarbonyl species that are formed from the degradation of Amadori products. A synthetic mimetic of this compound could be designed to have a higher affinity for the enzymes or receptors that recognize Amadori products, potentially acting as a competitive inhibitor.

The synthesis of such mimetics would require sophisticated organic synthesis strategies, likely involving the coupling of a modified maltose derivative with a glycine analogue. The evaluation of these mimetics would then involve biophysical techniques to study their binding to target proteins and cellular assays to assess their biological effects.

Future Research Trajectories and Unaddressed Questions in 1 Desoxy 1 Glycinomaltose Research

Advancements in Microalgal and Microbial Engineering for Scalable and Sustainable Production

Currently, the production of 1-Desoxy-1-glycinomaltose is largely confined to laboratory-scale synthesis for analytical purposes. For any potential commercial application, scalable and sustainable production methods are essential. While some patents list this compound among numerous compounds potentially derivable from microalgae, specific methods for its targeted production are not detailed. google.comgoogle.com

Future research should focus on the following:

Metabolic Engineering of Microorganisms: Genetically engineering bacteria or yeast to efficiently convert maltose (B56501) and glycine (B1666218) into this compound could offer a controlled and scalable production platform. This would involve the identification and optimization of enzymatic or non-enzymatic pathways that favor the formation of this specific Amadori product.

Microalgal Bioreactors: Exploring the potential of specific microalgae species to produce this compound, either naturally or through genetic modification, presents a sustainable avenue. google.com Research is needed to identify suitable species and optimize culture conditions, such as nutrient levels and light exposure, to maximize yield.

Table 1: Potential Microbial and Microalgal Systems for this compound Production

| Organism Type | Potential Advantages | Key Research Questions |

|---|---|---|

| Bacteria (e.g., E. coli) | Well-understood genetics, rapid growth, established fermentation technology. | Can the formation of this compound be enhanced through genetic modification? What are the optimal fermentation conditions? |

| Yeast (e.g., S. cerevisiae) | Generally Recognized as Safe (GRAS) status, robust for industrial fermentation. | Can yeast be engineered to secrete this compound to simplify purification? |

| Microalgae | Sustainable, potential for photosynthetic production, can utilize waste streams. | Which species, if any, naturally produce maltose and glycine precursors? Can they be co-cultured or engineered for efficient production? |

Elucidation of Novel Biochemical Roles and Pathways Beyond Canonical Glycation Chemistry

The current understanding of this compound is largely limited to its role as an intermediate in the Maillard reaction. nih.gov Its specific biochemical functions and interactions within biological systems remain largely unexplored.

Future research should aim to:

Investigate Biological Activities: Systematic screening of this compound for various biological activities, such as antioxidant, anti-inflammatory, or prebiotic effects, is warranted. While general Maillard reaction products have been shown to possess such properties, the specific contribution of this compound is unknown. mdpi.comspandidos-publications.com

Identify Interacting Partners: Research is needed to identify if this compound interacts with specific proteins, receptors, or transporters in biological systems. This could reveal novel signaling pathways or metabolic fates.